molecular formula C6H12ClF2N B2413913 (1R)-1-Cyclobutyl-2,2-difluoroethanamine;hydrochloride CAS No. 2416218-51-2

(1R)-1-Cyclobutyl-2,2-difluoroethanamine;hydrochloride

Cat. No.: B2413913
CAS No.: 2416218-51-2
M. Wt: 171.62
InChI Key: SDZWZSZCRMFISG-RXMQYKEDSA-N
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Description

(1R)-1-Cyclobutyl-2,2-difluoroethanamine;hydrochloride is a chemical compound with potential applications in various scientific fields. This compound is characterized by the presence of a cyclobutyl group attached to a difluoroethanamine moiety, and it is commonly used in its hydrochloride salt form to enhance its stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-Cyclobutyl-2,2-difluoroethanamine;hydrochloride typically involves the following steps:

    Formation of the Cyclobutyl Group: The cyclobutyl group can be synthesized through a cyclization reaction of a suitable precursor, such as a butadiene derivative, under specific conditions.

    Introduction of Difluoroethanamine Moiety: The difluoroethanamine moiety is introduced through a nucleophilic substitution reaction using a difluoroethane derivative and an amine source.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product while maintaining cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-Cyclobutyl-2,2-difluoroethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine or difluoroethane moiety using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted amines or ethers.

Scientific Research Applications

(1R)-1-Cyclobutyl-2,2-difluoroethanamine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-1-Cyclobutyl-2,2-difluoroethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • (1R)-1-Cyclobutyl-2,2-difluoroethanol
  • (1R)-1-Cyclobutyl-2,2-difluoroethane
  • (1R)-1-Cyclobutyl-2,2-difluoroethylamine

Uniqueness

(1R)-1-Cyclobutyl-2,2-difluoroethanamine;hydrochloride is unique due to its specific structural features, such as the presence of both a cyclobutyl group and a difluoroethanamine moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

(1R)-1-cyclobutyl-2,2-difluoroethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2N.ClH/c7-6(8)5(9)4-2-1-3-4;/h4-6H,1-3,9H2;1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHRCLKXDAVJSPY-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(C(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)[C@H](C(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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